molecular formula C14H14ClNO4 B15231170 Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate

Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate

Cat. No.: B15231170
M. Wt: 295.72 g/mol
InChI Key: LQPRYQNJVGATBS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate is a synthetic organic compound characterized by the presence of an ethyl ester, a chloro group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of ethyl 4-chlorobutanoate with isoindoline-1,3-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. A base, such as triethylamine, is often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

    Reduction: Formation of isoindoline derivatives.

Scientific Research Applications

Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The chloro group and ester functionality contribute to the compound’s reactivity and ability to undergo further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the isoindoline-1,3-dione moiety is particularly significant for its biological activity and synthetic utility .

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 2-chloro-4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C14H14ClNO4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8H2,1H3

InChI Key

LQPRYQNJVGATBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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